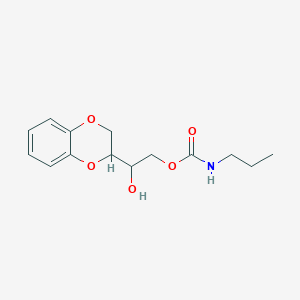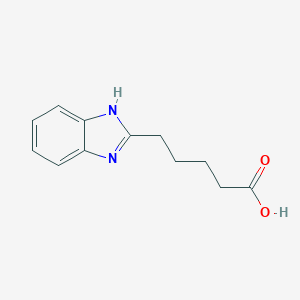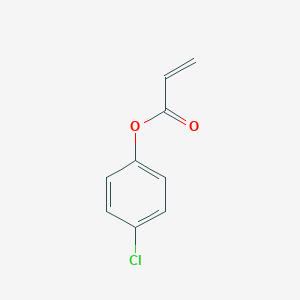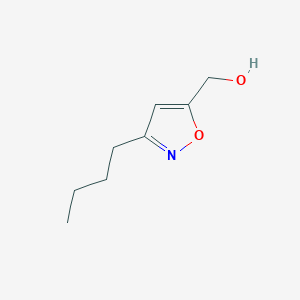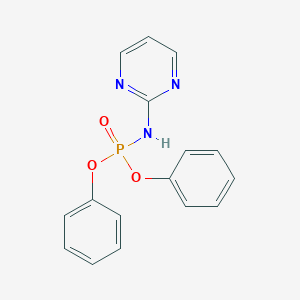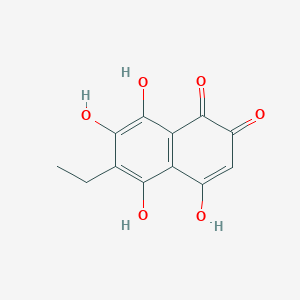
Sulfato de praseodimio(III)
Descripción general
Descripción
Dipraseodymium compounds, involving praseodymium and sulfur, are explored within the context of their chemical reactions and potential applications in various fields, such as thermochemical hydrogen production and advanced materials science.
Synthesis Analysis
Dipraseodymium oxide-sulfite monosulfate hydrates are prepared through reactions involving dipraseodymium dioxymonosulfate with sulfur dioxide in aqueous media, indicating a method that might be akin to the synthesis of dipraseodymium trisulphate (Onstott & Bruin, 1988).
Molecular Structure Analysis
While specific data on dipraseodymium trisulphate's molecular structure is not directly available, studies on related compounds highlight the complexity and the potential for varied molecular geometries in praseodymium-sulfur chemistry, indicating a diverse structural landscape that dipraseodymium trisulphate may also exhibit.
Chemical Reactions and Properties
Dipraseodymium compounds participate in reactions yielding hydrogen iodide and exhibit dependency on the sulfite content for reaction yields, suggesting that dipraseodymium trisulphate may also engage in complex chemical reactions with significant industrial relevance (Onstott, 1990).
Aplicaciones Científicas De Investigación
1. Recuperación y Separación de Iones Metálicos El sulfato de praseodimio(III) se puede utilizar en la recuperación y separación de iones metálicos. Un estudio demostró que la resina hidrogenada Dowex 50WX8 podría utilizarse para la recuperación y separación de Pr(III), Dy(III) e Y(III) de soluciones acuosas de nitratos . La capacidad de sorción máxima se encontró que fue de 30.0 mg/g para Pr(III) .
Uso en Experimentos de Bioacumulación
La biomasa de Arthrospira platensis viva y no viva se ha aplicado para la eliminación de Pr(III) de soluciones acuosas . La biomasa mostró una alta capacidad de acumulación (más del 99%) hacia Pr(III) . La capacidad de sorción máxima de la biomasa de Arthrospira platensis calculada a partir del modelo de Langmuir fue de 99.3 mg/g .
Síntesis de Cristales Octahidratados
El sulfato de praseodimio(III) se puede utilizar en la síntesis de cristales octahidratados . Este proceso implica la disolución de polvo húmedo de Pr2O3 con ácido sulfúrico .
Propiedades Ópticas Únicas
Los compuestos de praseodimio, incluido el sulfato de praseodimio(III), tienen propiedades ópticas únicas . Estas propiedades se pueden explotar en varias aplicaciones, aunque las aplicaciones específicas no se detallaron en la fuente .
Investigación en Ciencia de Materiales
El sulfato de praseodimio(III) se utiliza en la investigación en ciencia de materiales
Mecanismo De Acción
Pr2(SO4)3Pr_2(SO_4)_3Pr2(SO4)3
. This compound is an odourless whitish-green crystalline substance . Here, we will discuss its mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action.Target of Action
Praseodymium(III) sulfate primarily targets hydrogenated Dowex 50WX8 resin . This resin is used for the recovery and separation of Pr(III), Dy(III), and Y(III) from aqueous nitrate solutions .
Mode of Action
The compound interacts with its target through a process of sorption . Sorption parameters include contact time, initial metal ion concentration, nitric acid concentration, and adsorbent dose . The equilibrium time has been set at about 15.0 min .
Biochemical Pathways
The sorption process involves the interaction of Praseodymium(III) sulfate with the resin, leading to the recovery and separation of Pr(III), Dy(III), and Y(III) from aqueous nitrate solutions . The desorption of Pr(III) from the loaded resin is achieved with 1.0 M citric acid at pH=3 .
Pharmacokinetics
The maximum sorption capacity was found to be 30.0 mg/g for Pr(III) . The sorption efficiency of metal ions under the investigated conditions decreased with increasing nitric acid concentration from 0.50 to 3.0 M . The desorption of Pr(III) from the loaded resin was achieved with 1.0 M citric acid at pH=3 and found to be 58.0% .
Result of Action
The result of the action of Praseodymium(III) sulfate is the successful recovery and separation of Pr(III), Dy(III), and Y(III) from aqueous nitrate solutions . This is achieved through the sorption process, which involves the interaction of the compound with the resin .
Action Environment
The action of Praseodymium(III) sulfate is influenced by environmental factors such as the concentration of nitric acid . The sorption efficiency of metal ions under the investigated conditions decreased with increasing nitric acid concentration from 0.50 to 3.0 M . The compound is stable under standard conditions , and its solubility decreases with temperature .
Propiedades
IUPAC Name |
praseodymium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Pr/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZAHTVZMSRSJE-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pr+3].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pr2(SO4)3, O12Pr2S3 | |
| Record name | Praseodymium(III) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Praseodymium(III)_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890652 | |
| Record name | Praseodymium sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10277-44-8 | |
| Record name | Sulfuric acid, praseodymium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010277448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipraseodymium trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of studying dipraseodymium trisulfate in water-tetrahydrofuran mixtures?
A1: Studying dipraseodymium trisulfate (Pr2(SO4)3) in water-tetrahydrofuran (THF) mixtures provides insights into the ionic and solvent structure around the praseodymium ion. [] This is important because it helps us understand how this rare earth salt behaves in different solvent environments. The research uses viscosity, surface tension, and density measurements to probe these interactions. [] These findings can be valuable for applications where controlling the solubility and reactivity of dipraseodymium trisulfate is crucial.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



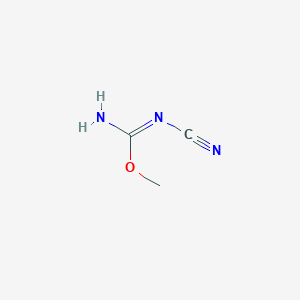
![1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B79790.png)
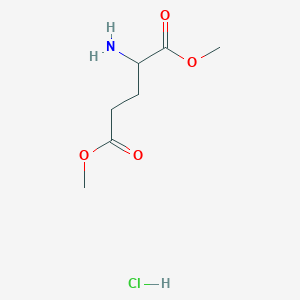

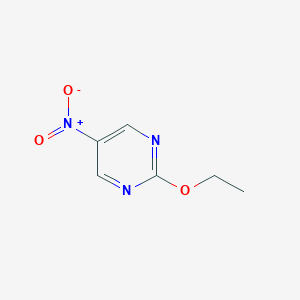
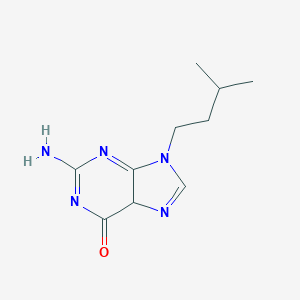
![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)
